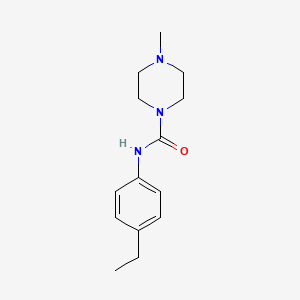

![molecular formula C22H26N2O2 B5500853 2-(4-乙基苯基)-N-[4-(1-哌啶基羰基)苯基]乙酰胺](/img/structure/B5500853.png)

2-(4-乙基苯基)-N-[4-(1-哌啶基羰基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The scientific interest in acetamide derivatives, including compounds like "2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide," lies in their diverse pharmacological activities and their applications in drug development. These compounds are studied for their potential in treating various diseases due to their structural versatility and ability to interact with biological targets.

Synthesis Analysis

The synthesis of similar compounds involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through acylation, amidation, and other key steps. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with anticancer activity, was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of reagents like lutidine and TBTU under cooled conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure is elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and LC-MS. These techniques reveal the arrangement of atoms within the molecule and their stereochemical relationships. For example, the structural determination of similar acetamide derivatives showed orthorhombic crystal systems and specific hydrogen bonding patterns critical for their biological activity (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are fundamental for modifying their chemical structure and tuning their biological activities. Their reactivity is influenced by the presence of functional groups such as the acetamide moiety, which can undergo hydrolysis under certain conditions.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are key for understanding the compound's behavior in biological systems and its formulation into drugs. The crystal structure, in particular, provides insights into the compound's stability and solubility.

Chemical Properties Analysis

The chemical properties, such as pKa, reactivity, and stability under various conditions, are crucial for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These properties determine how the compound interacts with biological targets and its suitability for drug development.

- (Sharma et al., 2018) for synthesis and molecular structure analysis.

- (Barlow et al., 1991) and (Costello et al., 1991) for insights into chemical reactions and pharmacological properties.

科学研究应用

抗疟疾药物合成中的化学选择性乙酰化

氨基的化学选择性单乙酰化,如 N-(2-羟苯基)乙酰胺的合成,在抗疟疾药物的天然合成中起着至关重要的作用。使用固定化脂肪酶作为催化剂探索了该反应的工艺优化、机理和动力学,强调了此类化学修饰在抗疟疾疗法开发中的重要性 (Magadum & Yadav, 2018)。

氯乙酰胺除草剂的比较代谢

对与目标化合物具有结构相似性的氯乙酰胺除草剂(如乙草胺和异丙甲草胺)的代谢的研究已经开展,以了解它们在人和大鼠肝脏微粒体中的生物转化。这项研究提供了对可能与类似化合物的环境和毒理学评估相关的代谢途径的见解 (Coleman et al., 2000)。

海洋放线菌衍生代谢物

从海洋放线菌中分离出具有生物活性的代谢物,包括与目标乙酰胺结构相关的化合物,这强调了天然来源在发现具有细胞毒活性的新药中的潜力。此类研究突出了海洋生物多样性在药理学研究和药物发现过程中的重要性 (Sobolevskaya et al., 2007)。

抗癌、抗炎和镇痛活性

2-(取代苯氧基)乙酰胺衍生物的合成和评估显示出潜在的抗癌、抗炎和镇痛活性。此类研究证明了乙酰胺衍生物在治疗癌症和炎症等各种疾病中的治疗潜力 (Rani et al., 2014)。

药物的光催化降解

对与目标化合物结构相关的药物(如对乙酰氨基酚)的光催化降解的研究为环境修复技术提供了宝贵的见解。这些发现对于开发从水源中去除药物污染物的方法至关重要,突出了乙酰胺化合物研究的环境应用 (Jallouli et al., 2017)。

作用机制

安全和危害

属性

IUPAC Name |

2-(4-ethylphenyl)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-2-17-6-8-18(9-7-17)16-21(25)23-20-12-10-19(11-13-20)22(26)24-14-4-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGUCWQFOAUHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)

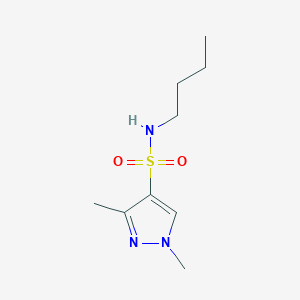

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)